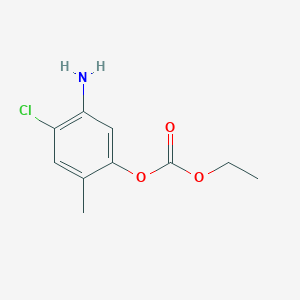

5-Amino-4-chloro-2-methylphenyl ethyl carbonate

Vue d'ensemble

Description

5-Amino-4-chloro-2-methylphenyl ethyl carbonate is a synthetic organic compound primarily utilized as a chemical intermediate in the synthesis of various heterocyclic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate typically involves the reaction of 5-Amino-4-chloro-2-methylphenol with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified through crystallization or distillation to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-4-chloro-2-methylphenyl ethyl carbonate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ethyl carbonate group can be hydrolyzed to form the corresponding phenol and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted phenyl derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of reduced amines or alcohols.

Applications De Recherche Scientifique

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

5-Amino-4-chloro-2-methylphenyl ethyl carbonate serves as a crucial intermediate in the production of several pharmaceuticals. It is particularly noted for its use in synthesizing compounds that inhibit heat shock protein 90 (HSP90), which is significant in cancer treatment. The modulation of HSP90 has been linked to the regulation of various oncogenic proteins, making this compound valuable in targeted cancer therapies .

Potential in Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties. Such compounds may be developed into new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Case Study on HSP90 Inhibition : A study published in a reputable journal demonstrated that derivatives of this compound effectively inhibited HSP90, leading to reduced tumor growth in preclinical models. The findings suggest a pathway for developing novel anticancer therapies based on this scaffold .

- Antimicrobial Efficacy : Another research effort explored the antimicrobial properties of compounds derived from this compound. The results indicated significant activity against certain bacterial strains, highlighting its potential as a lead compound for antibiotic development .

Mécanisme D'action

The mechanism of action of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Amino-4-chloro-2-methylphenol: A precursor in the synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate.

4-Chloro-2-methylphenyl ethyl carbonate: Lacks the amino group, leading to different reactivity and applications.

5-Amino-2-methylphenyl ethyl carbonate: Lacks the chloro group, affecting its chemical properties and uses.

Uniqueness

This compound is unique due to the presence of both amino and chloro groups, which provide distinct reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .

Activité Biologique

5-Amino-4-chloro-2-methylphenyl ethyl carbonate (CAS No. 930298-25-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Structure

- Formula : C₁₀H₁₂ClNO₃

- Molecular Weight : 229.66 g/mol

Functional Groups

- Amino (-NH₂)

- Chloro (-Cl)

- Carbonate (-COO)

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for biochemical pathways, enhancing binding affinity due to the presence of halogen substituents.

- Receptor Interaction : It can act as a ligand for various receptors, potentially modulating physiological responses.

- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

Minimum Inhibitory Concentration (MIC) Studies

- Effective against bacteria such as Vibrio harveyi and Vibrio parahaemolyticus at concentrations as low as 100 µg/mL.

Antioxidant Activity

The antioxidant capabilities of the compound have been evaluated through various assays.

ABTS Radical Cation Decolorization Assay

- Indicates the compound's ability to scavenge free radicals, suggesting potential applications in reducing oxidative damage.

Case Studies and Relevant Research

-

Antimicrobial Activity Evaluation

- A study assessed the antibacterial effects of halogenated phenyl derivatives, including this compound. Results demonstrated significant antibacterial and antibiofilm activity, inhibiting biofilm formation and reducing bacterial virulence factors.

-

Antioxidant Evaluation

- Research focusing on similar halogenated compounds indicated a reduction in total polyphenol content and enhanced antioxidant activity in treated plant extracts compared to controls, suggesting potential applications in enhancing plant resilience against environmental stressors.

-

Pharmacological Applications

- Ongoing investigations are exploring the use of this compound as a pharmaceutical intermediate or active ingredient in drug formulations due to its unique structure and biological properties. Its potential as an anti-inflammatory agent is also under investigation.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains amino, chloro, and carbonate groups | Antimicrobial, antioxidant |

| 5-Amino-4-chloro-o-cresol | Similar halogenated structure | Antimicrobial, potential sensitizer |

| 2-Amino-5-chlorobenzoic acid | Lacks ethyl carbonate moiety | Antimicrobial |

Propriétés

IUPAC Name |

(5-amino-4-chloro-2-methylphenyl) ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-3-14-10(13)15-9-5-8(12)7(11)4-6(9)2/h4-5H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVLLFXUJXYMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC(=C(C=C1C)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676807 | |

| Record name | 5-Amino-4-chloro-2-methylphenyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930298-25-2 | |

| Record name | 5-Amino-4-chloro-2-methylphenyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.